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2-(2-bromophenyl)cyclobutan-1-
Compound Name:
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties and
predictive data for 2-(2-bromophenyl)cyclobutan-1-one. Due to a lack of extensive
experimental studies on this specific molecule, this document leverages data from analogous
compounds to propose potential synthetic routes, reactivity patterns, and biological activities.
All predictive data is clearly indicated, and proposed experimental pathways are intended to
serve as a foundation for future research. This guide is designed to be a valuable resource for
scientists interested in the potential applications of this and related compounds in medicinal
chemistry and materials science.

Chemical Identity and Physicochemical Properties

Detailed experimental characterization of 2-(2-bromophenyl)cyclobutan-1-one is not readily
available in the current scientific literature. The following tables summarize the basic chemical
identifiers and predicted physicochemical and mass spectrometry data sourced from
computational databases.[1]

Table 1: Chemical Identifiers for 2-(2-bromophenyl)cyclobutan-1-one
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Identifier

Value

Molecular Formula

C10H9Bro

SMILES C1CC(=0)C1C2=CC=CC=C2Br
e INChI=1S/C10H9BrO/c11-9-4-2-1-3-7(9)8-5-6-
n
10(8)12/h1-4,8H,5-6H2
InChiKey PVIVRRMYFDHNRC-UHFFFAOYSA-N

Table 2: Predicted Physicochemical Properties of 2-(2-bromophenyl)cyclobutan-1-one

Property

Predicted Value

Monoisotopic Mass

223.9837 g/mol

XlogP 24

Melting Point Not available
Boiling Point Not available
Solubility Not available

Table 3: Predicted Mass Spectrometry Data for 2-(2-bromophenyl)cyclobutan-1-one

Adducts[1]

Adduct m/z

[M+H]* 224.9910
[M+NaJ* 246.9729
[M-H]~ 222.9764
[M+NHa]* 242.0175
[M+K]* 262.9468
[M]* 223.9831
M]~ 223.9842
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Synthesis and Reactivity

While a specific, experimentally validated synthesis for 2-(2-bromophenyl)cyclobutan-1-one
has not been reported, a plausible synthetic route can be proposed based on established
methods for the preparation of 2-arylcyclobutanones.

Proposed Synthesis

A common and effective method for the synthesis of 2-arylcyclobutanones is the [2+2]
cycloaddition reaction. This approach would likely involve the reaction of 2-bromostyrene with a
suitable ketene equivalent, followed by hydrolysis.

Proposed Experimental Protocol:

o Generation of the Ketene Acetal: A ketene acetal, such as 1,1-diethoxyethene, can be used
as a stable and reactive ketene equivalent.

e [2+2] Cycloaddition: 2-bromostyrene would be reacted with the ketene acetal under thermal
or photochemical conditions to yield the corresponding 2-(2-bromophenyl)-1,1-
diethoxycyclobutane intermediate.

o Hydrolysis: The resulting cyclobutane intermediate would then be subjected to acidic
hydrolysis to afford the target compound, 2-(2-bromophenyl)cyclobutan-1-one.
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Caption: Proposed synthetic workflow for 2-(2-bromophenyl)cyclobutan-1-one.

Potential Reactivity

The reactivity of 2-(2-bromophenyl)cyclobutan-1-one is expected to be dictated by the
strained cyclobutane ring, the ketone functional group, and the reactive bromophenyl moiety.

e Ring Expansion: Arylcyclobutanones are known to undergo ring expansion reactions to form
cyclopentanones, often under acidic or thermal conditions. This is a synthetically useful
transformation.

o Carbonyl Group Chemistry: The ketone can undergo a variety of standard transformations,
including reduction to the corresponding alcohol, nucleophilic addition of organometallic
reagents, and formation of imines or enamines.

» Bromophenyl Group Reactivity: The carbon-bromine bond provides a handle for various
transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira
couplings, allowing for further functionalization of the aromatic ring.
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Caption: Potential ring expansion pathway of 2-(2-bromophenyl)cyclobutan-1-one.

Potential Biological Activity

While no biological studies have been conducted on 2-(2-bromophenyl)cyclobutan-1-one, its
structural features suggest potential for biological activity.

e Bromophenyl Moiety: The presence of a halogenated aromatic ring is a common feature in
many pharmacologically active compounds, contributing to properties such as increased
lipophilicity and metabolic stability.

e Cyclobutane Ring: The strained cyclobutane ring can be a key pharmacophore, and
cyclobutane-containing molecules have shown a range of biological activities, including
antimicrobial and anticancer properties.

Further research is required to explore the biological potential of this compound. Initial studies
could involve screening against various cancer cell lines, bacterial strains, and enzyme targets.
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Caption: Conceptual relationship between structure and potential biological activity.

Conclusion and Future Outlook

2-(2-bromophenyl)cyclobutan-1-one represents a molecule with interesting and potentially
valuable chemical properties that remain largely unexplored. The predictive data available
suggests a stable compound with potential for diverse reactivity through its three key functional
components: the cyclobutane ring, the ketone, and the bromopheny! group.

The lack of experimental data underscores the need for foundational research into this
compound. The proposed synthetic pathway offers a starting point for its preparation.
Subsequent experimental investigation into its physical properties, reactivity, and biological
activity is highly encouraged. Such studies will be crucial in determining the potential of 2-(2-
bromophenyl)cyclobutan-1-one as a building block in organic synthesis or as a lead
compound in drug discovery programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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